(-)-Triptonide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

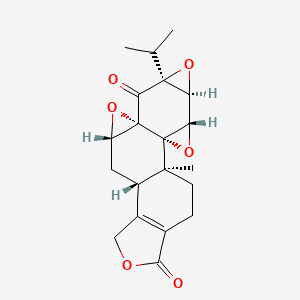

(-)-Triptonide is a highly purified diterpenoid triepoxide isolated from the traditional medicinal plant Tripterygium wilfordii. Structurally distinguished from its well-known analog triptolide by the presence of a ketone group at the C-14 position rather than a hydroxyl group, triptonide exhibits a uniquely favorable pharmacological and physicochemical profile[1]. While historically categorized alongside other Tripterygium isolates, triptonide has recently emerged as a highly specific binder of junction plakoglobin. This distinct mechanism of action, combined with its superior in vivo tolerability, makes it a premier candidate for reproductive biology research and targeted non-hormonal applications where maintaining long-term subject viability is a strict procurement requirement [2].

References

Procurement of crude Tripterygium extracts or the closely related analog triptolide as a substitute for triptonide frequently results in catastrophic failure during in vivo or long-term cellular assays[1]. Triptolide possesses a highly reactive C-14 hydroxyl group and exhibits severe multi-organ toxicity, including hepatotoxicity and nephrotoxicity, with a remarkably narrow therapeutic window [2]. Substituting triptolide for triptonide in longitudinal studies often leads to premature subject mortality or confounding apoptotic off-target effects. Consequently, triptonide is non-interchangeable for researchers and formulators requiring sustained dosing, predictable stability, and target specificity without the systemic poisoning inherent to triptolide [1].

Systemic Toxicity and In Vivo Tolerability Margin

A critical differentiator for procurement is the vast disparity in safety profiles between triptonide and triptolide. Triptolide exhibits an acute LD50 of 0.83 mg/kg in mice, severely limiting its use in chronic studies [1]. In stark contrast, triptonide can be administered at 0.8 mg/kg daily for over 4 weeks with no discernable systemic toxic effects, histological organ damage, or mortality [2]. This expanded therapeutic window is essential for long-term in vivo modeling.

| Evidence Dimension | In vivo mammalian toxicity threshold |

| Target Compound Data | Triptonide: 100% survival and no systemic toxicity at 0.8 mg/kg/day (chronic, 4+ weeks) |

| Comparator Or Baseline | Triptolide: Acute LD50 = 0.83 mg/kg (single dose) |

| Quantified Difference | Triptonide permits chronic dosing at concentrations that are acutely lethal when using Triptolide. |

| Conditions | Murine in vivo models (C57BL/6J mice) with histological and serum biochemical validation. |

Procuring triptonide over triptolide is mandatory for longitudinal studies where subject survival and absence of off-target organ toxicity are required.

Chemical Stability and Solution Degradation Resistance

Triptolide is chemically unstable in basic media and hydrophilic solvents, undergoing reversible and irreversible degradation at the C-14 hydroxyl and C12/C13 epoxy groups. Notably, one of the primary degradation products of triptolide is triptonide itself [1]. By procuring triptonide directly, researchers bypass the C-14 degradation pathway, ensuring a significantly more stable compound in solution and eliminating the batch-to-batch variability caused by triptolide decomposition.

| Evidence Dimension | Solution stability and degradation pathway |

| Target Compound Data | Triptonide: Structurally stable C-14 ketone |

| Comparator Or Baseline | Triptolide: Unstable C-14 hydroxyl; degrades rapidly at pH > 6, yielding triptonide as a byproduct |

| Quantified Difference | Direct use of triptonide eliminates the primary C-14 oxidative degradation variable inherent to triptolide solutions. |

| Conditions | Aqueous and organic polar solvents (e.g., pH 6-10, room temperature). |

Formulators and analytical chemists must select triptonide to ensure reproducible assay concentrations and extended shelf-life in polar solvent systems.

Target-Specific Penetrance in Spermiogenesis Disruption

Triptonide has demonstrated unprecedented efficacy as a non-hormonal male contraceptive agent by binding to junction plakoglobin and disrupting its interaction with SPEM1. In non-human primates, a daily oral dose of 0.1 mg/kg achieves near 100% penetrance of sperm deformation and motility loss within 5-6 weeks, with full reversibility upon cessation [1]. Triptolide cannot be utilized for this application due to its lethal toxicity at efficacious doses.

| Evidence Dimension | Spermiogenesis disruption penetrance |

| Target Compound Data | Triptonide: ~100% penetrance of sperm deformation and motility loss |

| Comparator Or Baseline | Vehicle Control: 0% disruption (normal spermiogenesis) |

| Quantified Difference | Triptonide provides complete, reversible disruption of spermiogenesis without altering hormonal balances. |

| Conditions | 0.1 mg/kg/day oral dosing in cynomolgus monkeys for 5-6 weeks. |

For developers of non-hormonal contraceptives, triptonide is the only viable, procurement-ready molecule in this class that achieves total efficacy without lethal toxicity.

Non-Hormonal Male Contraceptive Development

Due to its unique ability to bind junction plakoglobin and disrupt late spermiogenesis with near 100% penetrance and full reversibility, triptonide is the definitive choice for preclinical contraceptive research. It circumvents the severe multi-organ toxicity seen with triptolide, allowing for the safe, long-term oral dosing required in mammalian reproductive studies [1].

Long-Term In Vivo Pharmacological Benchmarking

In studies requiring chronic dosing of diterpenoid epoxides (e.g., anti-inflammatory or anti-tumor xenograft models), triptonide serves as a superior benchmark material. Its high tolerability (up to 0.8 mg/kg/day in mice) prevents the premature subject mortality that typically confounds data when using triptolide, ensuring that efficacy endpoints can be accurately measured over extended timeframes [2].

Stable Diterpenoid Reference Standards for Analytical Assays

Because triptolide readily degrades into triptonide via C-14 oxidation in aqueous and polar basic media, triptonide is the preferred stable reference standard for analytical chemistry and formulation stability testing. Procuring triptonide ensures a reliable, non-degrading baseline for HPLC and mass spectrometry workflows involving Tripterygium wilfordii derivatives [3].

References

- [1] Nature Communications. Triptonide is a reversible non-hormonal male contraceptive agent in mice and non-human primates. (2021).

- [2] Cell Death Discovery. Pleiotropic pharmacological activities and multiple-organ toxicities of triptolide. (2026).

- [3] Journal of Pharmacy and Pharmacology. Analysis of the stability and degradation products of triptolide. (2000).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

Storage

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Dates

2. Wang Z, Ma D, Wang C, Zhu Z, Yang Y, Zeng F, Yuan J, Liu X, Gao Y, Chen Y, Jia Y. Triptonide inhibits the pathological functions of gastric cancer-associated fibroblasts. Biomed Pharmacother. 2017 Dec;96:757-767. doi: 10.1016/j.biopha.2017.10.046. Epub 2017 Nov 6. PMID: 29049979.

3. Zhang M, Tan S, Yu D, Zhao Z, Zhang B, Zhang P, Lv C, Zhou Q, Cao Z. Triptonide inhibits lung cancer cell tumorigenicity by selectively attenuating the Shh-Gli1 signaling pathway. Toxicol Appl Pharmacol. 2019 Feb 15;365:1-8. doi: 10.1016/j.taap.2019.01.002. Epub 2019 Jan 2. PMID: 30610878.

4. Chinison J, Aguilar JS, Avalos A, Huang Y, Wang Z, Cameron DJ, Hao J. Triptonide Effectively Inhibits Wnt/β-Catenin Signaling via C-terminal Transactivation Domain of β-catenin. Sci Rep. 2016 Sep 6;6:32779. doi: 10.1038/srep32779. PMID: 27596363; PMCID: PMC5011721.

5. Hu DD, Chen XL, Xiao XR, Wang YK, Liu F, Zhao Q, Li X, Yang XW, Li F. Comparative metabolism of tripolide and triptonide using metabolomics. Food Chem Toxicol. 2018 May;115:98-108. doi: 10.1016/j.fct.2018.03.009. Epub 2018 Mar 10. PMID: 29534979.

Explore Compound Types